1,2,4,5-Tetrachlorobenzene 13C6 100 microg/mL in Acetonitrile
Overview
Description
1,2,4,5-Tetrachlorobenzene 13C6 100 micrograms per milliliter in Acetonitrile is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. This compound is a derivative of 1,2,4,5-tetrachlorobenzene, where the carbon atoms are replaced with the isotope carbon-13. The solution is prepared in acetonitrile, a common solvent in chemical analysis .
Mechanism of Action
Target of Action
1,2,4,5-Tetrachlorobenzene 13C6 is a degradation byproduct of pentachlorobenzene and hexachlorobenzene . It is primarily used as an environmental marker in environmental analysis
Biochemical Pathways
As a degradation byproduct of pentachlorobenzene and hexachlorobenzene, it may be involved in similar biochemical pathways .
Result of Action
It is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,4,5-Tetrachlorobenzene 13C6. For instance, it may be generated when organic compounds are burned or exposed to a large source of energy in the presence of a chlorine source . The pH of the environment can also influence its degradation behavior .
Biochemical Analysis
Biochemical Properties
It is known that tetrachlorobenzenes can interact with various enzymes and proteins
Cellular Effects
1,2,4,5-Tetrachlorobenzene 13C6 may have various effects on cells. It is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that tetrachlorobenzenes can be metabolized by certain bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-tetrachlorobenzene 13C6 involves the chlorination of benzene-13C6. The process typically requires the use of chlorine gas and a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 1, 2, 4, and 5 positions on the benzene ring .
Industrial Production Methods
Industrial production of 1,2,4,5-tetrachlorobenzene 13C6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity benzene-13C6 and chlorine gas in a continuous flow reactor. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. The final product is then dissolved in acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrachlorobenzene 13C6 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form chlorinated benzoquinones.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated benzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Major Products Formed
Substitution Reactions: Products include various chlorinated phenols and anilines.
Oxidation Reactions: Major products are chlorinated benzoquinones.
Reduction Reactions: Products include less chlorinated benzene derivatives.
Scientific Research Applications
1,2,4,5-Tetrachlorobenzene 13C6 is used in a wide range of scientific research applications, including:
Chemistry: As a reference standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the analysis of environmental samples.
Biology: Used in studies involving the metabolism and degradation of chlorinated aromatic compounds.
Medicine: Employed in pharmacokinetic studies to trace the distribution and elimination of chlorinated compounds in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachlorobenzene: Similar in structure but differs in the position of chlorine atoms.
1,2,3,5-Tetrachlorobenzene: Another isomer with different chlorine atom positions.
1,2,4-Trichlorobenzene: Contains one less chlorine atom compared to 1,2,4,5-tetrachlorobenzene.
Uniqueness
1,2,4,5-Tetrachlorobenzene 13C6 is unique due to the presence of carbon-13 isotopes, making it particularly useful in isotopic labeling studies. This isotopic labeling allows for precise tracking and quantification in various analytical applications, providing a significant advantage over non-labeled compounds .
Properties
IUPAC Name |
1,2,4,5-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKHLUZVFWLAG-IDEBNGHGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.